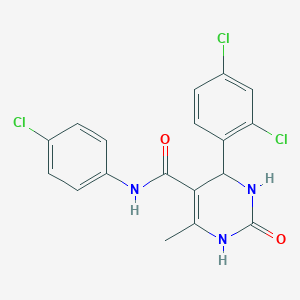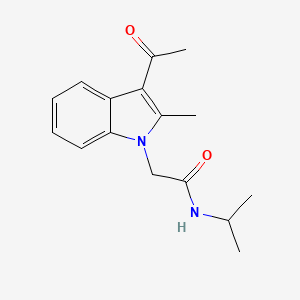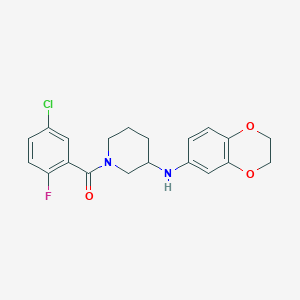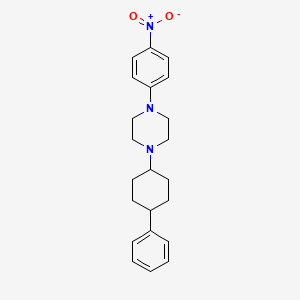![molecular formula C16H25NO3 B5063276 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate](/img/structure/B5063276.png)
2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate is a chemical compound that has gained significant attention in scientific research. This compound is a member of the family of β-adrenergic receptor agonists, which are widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
The mechanism of action of 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate involves the activation of β-adrenergic receptors in the lungs. This activation leads to the relaxation of smooth muscle cells in the airways, which results in bronchodilation and improved airflow. Additionally, this compound has been shown to reduce inflammation and mucus production in the lungs, which are common features of respiratory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate have been extensively studied in animal models and human clinical trials. This compound has been found to have potent bronchodilator activity, which leads to improved lung function in patients with respiratory diseases. Additionally, this compound has been shown to reduce inflammation and mucus production in the lungs, which can improve overall respiratory health.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate in lab experiments include its potent bronchodilator activity and its ability to reduce inflammation and mucus production in the lungs. Additionally, this compound has been extensively studied and has a well-established safety profile. However, there are some limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Future Directions
There are several future directions for research on 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate. One potential area of research is the development of new formulations of this compound that can be delivered more effectively to the lungs. Additionally, there is a need for further research on the long-term safety and efficacy of this compound in patients with respiratory diseases. Finally, there is a need for further research on the potential use of this compound in the treatment of other diseases, such as cardiovascular disease and diabetes.
Synthesis Methods
The synthesis of 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate involves the reaction of 2-methylphenol with tert-butyl(methyl)amine in the presence of sodium hydride to form 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
Scientific Research Applications
2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate has been extensively studied for its potential use as a β-adrenergic receptor agonist in the treatment of respiratory diseases. Several research studies have investigated the efficacy and safety of this compound in animal models and human clinical trials. The results of these studies have shown that 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate has potent bronchodilator activity and can effectively improve lung function in patients with asthma and 2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate.
properties
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-13-8-6-7-9-14(13)20-12-15(18)19-11-10-17(5)16(2,3)4/h6-9H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMONDMXKJQSQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCCN(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5063195.png)
![2-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063201.png)
![N-methyl-N-(2-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5063223.png)
![1-[(4-methylphenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5063229.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B5063232.png)

![3-(4-methoxyphenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5063245.png)
![4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5063250.png)
![1-phenyl-N-[2-(1H-pyrazol-3-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5063258.png)



![N-(1-{1-[4-(benzyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5063300.png)